molecular formula C23H21N5O3 B11270922 N-(4-methoxybenzyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(4-methoxybenzyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11270922
M. Wt: 415.4 g/mol
InChI Key: BZFFWKJQGMWAQC-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-5-[(4-PHENOXYPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-METHOXYPHENYL)METHYL]-5-[(4-PHENOXYPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or azides.

    Introduction of the Methoxyphenyl and Phenoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions using corresponding halides.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with suitable amines.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the triazole ring or the phenoxyphenyl group, resulting in the formation of various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under conditions such as reflux or catalysis.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced triazole derivatives and phenoxyphenyl compounds.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-5-[(4-PHENOXYPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-5-[(4-PHENOXYPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar compounds to N-[(4-METHOXYPHENYL)METHYL]-5-[(4-PHENOXYPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE include other triazole derivatives with varying substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

    1,2,3-Triazole-4-carboxamides: With different substituents on the triazole ring.

    Phenoxyphenyl Triazoles: Varying in the nature of the phenoxyphenyl group.

    Methoxyphenyl Triazoles: Differing in the position and nature of the methoxy group.

N-[(4-METHOXYPHENYL)METHYL]-5-[(4-PHENOXYPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE stands out due to its unique combination of substituents, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C23H21N5O3

Molecular Weight

415.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-(4-phenoxyanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C23H21N5O3/c1-30-18-11-7-16(8-12-18)15-24-23(29)21-22(27-28-26-21)25-17-9-13-20(14-10-17)31-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,24,29)(H2,25,26,27,28)

InChI Key

BZFFWKJQGMWAQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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